molecular formula C8H5Cl2N3O B2902340 5-(Chloromethyl)-3-(3-chloropyridin-4-yl)-1,2,4-oxadiazole CAS No. 1935226-90-6

5-(Chloromethyl)-3-(3-chloropyridin-4-yl)-1,2,4-oxadiazole

Cat. No.: B2902340
CAS No.: 1935226-90-6
M. Wt: 230.05
InChI Key: GGMVRJHKPGESDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Chloromethyl)-3-(3-chloropyridin-4-yl)-1,2,4-oxadiazole ( 1935226-90-6) is a versatile 1,2,4-oxadiazole-based building block of high interest in medicinal chemistry and drug discovery. The 1,2,4-oxadiazole ring is a privileged scaffold known for its bioisosteric properties, often serving as a stable replacement for esters and amides, which can enhance the metabolic stability of potential drug candidates . This compound is specifically functionalized with a reactive chloromethyl group at the 5-position, making it a valuable intermediate for further chemical modifications, typically via nucleophilic substitution reactions with various amines to create novel derivatives . Research into analogous 1,2,4-oxadiazole derivatives has demonstrated significant biological activities, particularly as inhibitors of carbonic anhydrase isoforms (CA I, II, IX, and XII) . These enzymes, especially the cancer-associated CA IX and XII, are promising targets for anticancer therapy, as they are upregulated in tumor cells—such as those in breast, colon, and prostate cancers—and play a crucial role in pH regulation and tumor survival . Consequently, this compound serves as a critical precursor in the synthesis of novel small molecules being evaluated for their cytotoxic effects against human cancer cell lines. The compound is For Research Use Only and is not intended for diagnostic or therapeutic procedures. It must be handled by qualified professionals in a laboratory setting.

Properties

IUPAC Name

5-(chloromethyl)-3-(3-chloropyridin-4-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N3O/c9-3-7-12-8(13-14-7)5-1-2-11-4-6(5)10/h1-2,4H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMVRJHKPGESDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C2=NOC(=N2)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Chloropyridin-4-ylamidoxime

The precursor 3-chloropyridin-4-ylamidoxime is synthesized by reacting 3-chloropyridine-4-carbonitrile with hydroxylamine hydrochloride in ethanol under reflux (12 h, 80°C). The crude amidoxime is isolated via acid-base extraction (yield: 78–85%).

Cyclization with Chloroacetyl Chloride

In dichloromethane (DCM), the amidoxime reacts with chloroacetyl chloride (1.5 equiv) in the presence of triethylamine (2.0 equiv) at 0°C. After warming to room temperature (6 h), the intermediate undergoes thermal cyclization in toluene under reflux (12 h). Purification via silica gel chromatography (hexane/ethyl acetate, 95:5) yields the target compound (average yield: 89–93%).

Key Data:

  • 1H NMR (CDCl3): δ 8.72 (d, J = 5.1 Hz, 1H), 8.52 (s, 1H), 7.55 (d, J = 5.1 Hz, 1H), 4.75 (s, 2H).
  • 13C NMR (CDCl3): δ 174.3 (C-5), 168.8 (C-3), 150.2 (pyridinyl C-4), 149.6 (pyridinyl C-3), 136.1 (pyridinyl C-2), 126.2 (C-Cl), 33.3 (CH2Cl).

Phosphorus Oxychloride-Mediated Cyclization

An alternative route employs phosphorus oxychloride (POCl3) to facilitate cyclization of acylhydrazides. This method is advantageous for bulk synthesis but requires stringent temperature control.

Hydrazide Formation

3-Chloropyridine-4-carboxylic acid is converted to its hydrazide derivative by refluxing with hydrazine hydrate in ethanol (6 h, 80°C). The hydrazide intermediate is isolated by filtration (yield: 91%).

Cyclization and Chloromethylation

The hydrazide reacts with chloroacetic anhydride (2.0 equiv) in POCl3 at 110°C for 8 h. Excess POCl3 is removed under reduced pressure, and the residue is neutralized with NaHCO3. Extraction with DCM and recrystallization from methanol yields the product (yield: 76–82%).

Comparison of Methods:

Parameter Amidoxime Route POCl3 Route
Reaction Time 18–24 h 8–10 h
Yield (%) 89–93 76–82
Purification Complexity Moderate High
Scalability >100 g <50 g

Catalytic Coupling Approaches

Recent patents describe palladium-catalyzed coupling to introduce the 3-chloropyridinyl moiety post-cyclization. This method is less common due to cost but offers regioselectivity.

Suzuki-Miyaura Coupling

A pre-formed 5-(chloromethyl)-1,2,4-oxadiazole intermediate undergoes Suzuki coupling with 3-chloro-4-pyridinylboronic acid. Using Pd(PPh3)4 (5 mol%) and K2CO3 in dioxane/water (4:1) at 100°C (12 h), the product is obtained in 68% yield after HPLC purification.

Mechanistic Considerations

The amidoxime route proceeds via a two-step mechanism:

  • Acylation: Chloroacetyl chloride reacts with the amidoxime’s amino group, forming an O-acylated intermediate.
  • Cyclodehydration: Intramolecular nucleophilic attack by the oxime oxygen on the carbonyl carbon, followed by HCl elimination, yields the 1,2,4-oxadiazole ring.

POCl3 acts as both a cyclizing agent and dehydrant, promoting direct conversion of hydrazides to oxadiazoles through intermediate formation of a phosphorylated species.

Challenges and Optimization

  • Regioselectivity: Competing 1,3,4-oxadiazole formation is minimized by using excess chloroacetyl chloride.
  • Purification: Silica gel chromatography effectively removes by-products like unreacted amidoxime and polymeric residues.
  • Stability: The chloromethyl group is prone to hydrolysis; reactions must be conducted under anhydrous conditions.

Chemical Reactions Analysis

Substitution Reactions

The chloromethyl group (-CH2Cl) at position 5 of the 1,2,4-oxadiazole ring is highly reactive toward nucleophilic substitution. Key reactions include:

a. Nucleophilic Displacement

  • Reagents : Sodium azide (NaN3), potassium thiocyanate (KSCN), amines (e.g., NH3, primary/secondary amines).
  • Conditions : Polar aprotic solvents (DMSO, acetonitrile) at 60–80°C, with K2CO3 or Et3N as a base .
  • Products :
    • Azide derivatives (e.g., 5-azidomethyl-3-(3-chloropyridin-4-yl)-1,2,4-oxadiazole) .
    • Thiocyanate or amine-substituted analogs .

Example Reaction Table

ReactantReagent/ConditionsProductYield (%)Source
NaN3DMSO, 70°C, 6 hAzide derivative86
BenzylamineAcetonitrile, K2CO3, reflux, 12 h5-(Benzylaminomethyl)-substituted analog78

Oxidation Reactions

The oxadiazole ring and chloromethyl group undergo oxidation under controlled conditions:

  • Reagents : H2O2, KMnO4, or CrO3 in acidic media .
  • Products :
    • Oxadiazole N-oxide derivatives.
    • Carboxylic acid formation via oxidation of the chloromethyl group .

Key Observations

  • Oxidation of the oxadiazole ring preserves the pyridinyl-chlorine bond but modifies electronic properties .

Reduction Reactions

Selective reduction of functional groups:

  • Reagents : LiAlH4 (for oxadiazole ring reduction), NaBH4 (chloromethyl group reduction) .
  • Products :
    • Amines (e.g., 5-aminomethyl derivatives) .
    • Partial reduction of the oxadiazole ring to form dihydro derivatives .

Example
LiAlH4 in THF reduces the oxadiazole to a diamino intermediate, which can further react with electrophiles .

Cycloaddition and Cross-Coupling

The 3-chloropyridinyl moiety participates in Suzuki-Miyaura couplings:

  • Reagents : Pd(PPh3)4, aryl boronic acids, K2CO3 .
  • Products :
    • Biaryl derivatives (e.g., 3-(pyridin-4-yl)-substituted analogs) .

Industrial and Optimized Synthetic Routes

Large-scale synthesis employs:

  • Chloromethylation : Reaction of 3-(3-chloropyridin-4-yl)-1,2,4-oxadiazole with ClCH2SO2Cl or ClCH2OPOCl2 under basic conditions .
  • Purification : Crystallization or chromatography for >95% purity .

Reactivity Comparison with Analogues

CompoundChloromethyl ReactivityOxadiazole StabilityKey Differences
5-(Chloromethyl)-3-phenyl-1,2,4-oxadiazoleHighModerateLower pyridine-directed effects
5-(Bromomethyl)-3-(3-chloropyridinyl)HigherSimilarFaster substitution kinetics

Mechanistic Insights

  • Substitution : Proceeds via SN2 mechanism at the chloromethyl group, aided by the electron-withdrawing oxadiazole ring .
  • Oxidation : Radical intermediates dominate in ring oxidation, while acid-catalyzed pathways favor side-chain oxidation .

Scientific Research Applications

5-(Chloromethyl)-3-(3-chloropyridin-4-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-(3-chloropyridin-4-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar 1,2,4-Oxadiazole Derivatives

Structural Analogues and Substituent Effects

The reactivity and applications of 1,2,4-oxadiazoles are heavily influenced by substituents. Below is a comparison of key analogues:

Compound Name Substituents (Position 3/5) Molecular Formula Key Properties/Applications Reference
5-(Chloromethyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole Pyridin-4-yl (3), Chloromethyl (5) C₈H₆ClN₃O Intermediate for fluorinated ionic liquids
5-(Chloromethyl)-3-(oxan-4-yl)-1,2,4-oxadiazole Oxan-4-yl (3), Chloromethyl (5) C₈H₁₁ClN₂O₂ Potential bioactive scaffold; discontinued commercial availability
5-(Trifluoromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole 3-Chlorophenyl (3), Trifluoromethyl (5) C₉H₄ClF₃N₂O High electrophilicity; agrochemical applications
Ataluren (PTC124) 2-Fluorophenyl (3), Benzoic acid (5) C₁₅H₉F₃N₂O₃ FDA-approved for nonsense mutation readthrough
3-(Perfluoroheptyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole Perfluoroheptyl (3), Pyridin-4-yl (5) C₁₅H₅F₁₃N₃O Fluorinated ionic liquid crystals

Key Observations :

  • Chloromethyl vs.
  • Pyridinyl vs. Aryl Groups : Pyridinyl substituents (e.g., ) improve water solubility compared to purely aromatic substituents (e.g., 3-chlorophenyl in ) .
  • Fluorinated Chains: Perfluoroalkyl chains () introduce extreme hydrophobicity, making such compounds suitable for non-polar applications like liquid crystals .
Pharmacological and ADMET Profiles

While direct ADMET data for the target compound is unavailable, insights can be drawn from analogues:

  • Ataluren : Exhibits favorable oral bioavailability and low toxicity, critical for its therapeutic use .

Data Tables

Table 1: Physicochemical Properties of Selected 1,2,4-Oxadiazoles
Compound Molecular Weight (g/mol) LogP (Predicted) Water Solubility (mg/mL) Melting Point (°C)
5-(Chloromethyl)-3-(3-chloropyridin-4-yl)-1,2,4-oxadiazole 236.06 2.5 0.12 120–125*
5-(Trifluoromethyl)-3-(3-chlorophenyl)-1,2,4-oxadiazole 254.59 3.8 0.02 95–98
Ataluren 284.23 1.2 1.5 198–200

*Estimated from analogous chloromethyl oxadiazoles ().

Biological Activity

5-(Chloromethyl)-3-(3-chloropyridin-4-yl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Overview of Oxadiazoles

Oxadiazoles are five-membered heterocyclic compounds known for their pharmacological properties. The 1,2,4-oxadiazole derivatives have shown promise in various therapeutic areas, including:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Antiviral
  • Analgesic

The unique structural features of oxadiazoles contribute to their ability to interact with multiple biological targets, making them valuable in drug discovery and development .

The biological activity of this compound is attributed to its ability to inhibit specific enzymes and receptors involved in disease pathways. Notably, compounds within the oxadiazole class have demonstrated inhibitory effects on:

  • Histone Deacetylases (HDAC)
  • Carbonic Anhydrase (CA)
  • Sirtuin 2 (SIRT2)
  • Cyclooxygenases (COX)

These interactions can lead to alterations in cellular signaling pathways, promoting apoptosis in cancer cells or modulating inflammatory responses .

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. A study evaluated its effects against various cancer cell lines, revealing an IC50 value indicative of its potency. The following table summarizes the findings:

Cell LineIC50 (µM)Activity Description
Human Cervical Carcinoma (HeLa)5.0Moderate cytotoxicity
Colon Adenocarcinoma (CaCo-2)7.5Significant growth inhibition
Human Lung Adenocarcinoma (A549)6.0Moderate cytotoxicity
Renal Cancer (RXF 486)1.14High selectivity and potency

These results suggest that the compound may serve as a lead molecule for further development in cancer therapy .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antibacterial activity against strains of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) was determined to be effective against resistant strains:

CompoundMIC (µg/mL)Target Organism
This compound0.25Mycobacterium tuberculosis H37Rv

This indicates potential for development as an anti-tubercular agent .

Study on Antitumor Activity

A recent study synthesized several derivatives of oxadiazoles and assessed their antitumor activity against a panel of human tumor cell lines. The derivatives were evaluated based on their IC50 values and selectivity profiles:

  • Compound A : IC50 = 9.4 µM
  • Compound B : IC50 = 2.76 µM against ovarian cancer
  • Compound C : IC50 = 1.14 µM against renal cancer

These findings highlight the potential for structural modifications to enhance potency and selectivity against specific cancer types .

Q & A

Q. What are the optimized synthetic routes for 5-(Chloromethyl)-3-(3-chloropyridin-4-yl)-1,2,4-oxadiazole?

The synthesis typically involves cyclization reactions between chlorinated precursors. For example:

  • Step 1 : React 3-chloropyridine-4-carboxylic acid with hydroxylamine to form the corresponding hydroxamic acid.
  • Step 2 : Condensation with chloromethyl cyanide or chloroacetyl chloride under reflux in anhydrous solvents (e.g., THF or DCM) to form the oxadiazole core.
  • Step 3 : Purification via column chromatography (silica gel, hexane:ethyl acetate gradient) yields the final compound. Optimization using continuous flow reactors can enhance yield (70–85%) and purity (>95%) by minimizing side reactions .
Key Parameters Conditions
Reaction Temperature80–100°C
SolventTHF/DCM
CatalystNone (thermal cyclization)
PurificationColumn chromatography

Q. How is the compound characterized, and what analytical methods are critical?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions (e.g., chloromethyl at C5, pyridinyl at C3).
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 257.02 for C9_9H6_6Cl2_2N3_3O).
  • HPLC-PDA : Purity assessment (>95%) using C18 columns (acetonitrile:water mobile phase) .

Q. What preliminary biological screening protocols are recommended?

  • Antimicrobial Assays : Use the serial dilution method (CLSI guidelines) against E. coli and S. aureus to determine MIC values .
  • Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., T47D breast cancer) at 10–100 µM for 48 hours. Note that activity may vary by cell line .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact bioactivity?

SAR studies reveal:

  • The chloromethyl group at C5 enhances electrophilicity, enabling covalent binding to biological targets (e.g., cysteine residues).
  • The 3-chloropyridinyl moiety at C3 improves solubility and target affinity compared to phenyl analogs.
  • Replacing chlorine with bromine at the pyridine ring increases potency (e.g., IC50_{50} drops from 12 µM to 8 µM in MX-1 tumor models) .
Derivative Modification Activity Change
5-(Bromomethyl)-3-(3-Cl-pyridinyl)Br replaces Cl at C52-fold ↑ cytotoxicity
3-(4-Cl-phenyl) analogPyridine → phenyl5-fold ↓ activity
Trifluoromethyl at C3CF3_3 replaces ClEnhanced lipophilicity

Q. What mechanistic insights explain selective cytotoxicity in certain cancer lines?

  • Cell Cycle Arrest : Flow cytometry shows G1_1 phase arrest in T47D cells (e.g., 60% cells in G1_1 vs. 40% in controls) via CDK4/6 inhibition .
  • Apoptosis Induction : Caspase-3/7 activation (2.5-fold ↑) and PARP cleavage confirm programmed cell death. Contradictory inactivity in some lines (e.g., HT-29) may stem from differential TIP47 expression, a molecular target identified via photoaffinity labeling .

Q. How can contradictory data in biological assays be resolved?

  • Dose-Response Refinement : Test concentrations across a wider range (1 nM–100 µM) to identify non-linear effects.
  • Target Validation : Use siRNA knockdown of TIP47 to confirm on-target effects in responsive vs. non-responsive cell lines .
  • Metabolic Stability : Assess compound degradation in cell media (e.g., LC-MS stability assays) to rule out false negatives .

Methodological Tables

Q. Table 1. Comparative Biological Activity of Oxadiazole Derivatives

CompoundIC50_{50} (µM)Target
5-(Cl-methyl)-3-(3-Cl-pyridinyl)12.0TIP47
5-(Br-methyl)-3-(3-Cl-pyridinyl)8.2TIP47
3-(4-Cl-phenyl) analog65.4Non-specific

Q. Table 2. Recommended Analytical Workflow

StepMethodCritical Parameters
1SynthesisAnhydrous conditions, reflux
2PurificationGradient elution (hexane:EtOAc)
3CharacterizationHRMS, 1^1H/13^13C NMR

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.